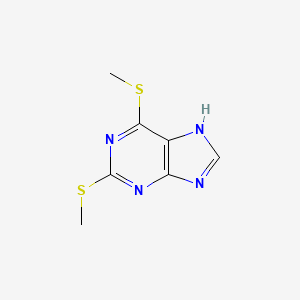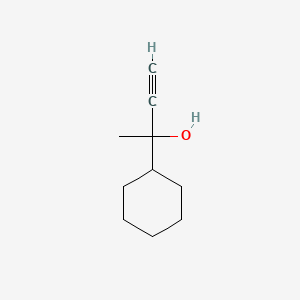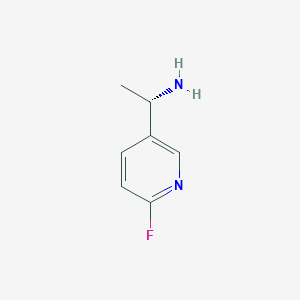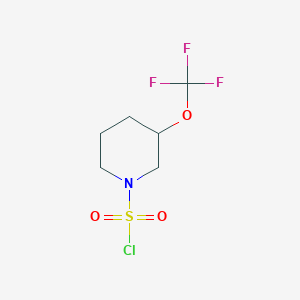![molecular formula C11H14BrNO2 B11760153 [(4-Bromo-benzyl)-ethyl-amino]-acetic acid](/img/structure/B11760153.png)
[(4-Bromo-benzyl)-ethyl-amino]-acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(4-Bromo-benzyl)-ethyl-amino]-acetic acid is an organic compound that features a brominated benzyl group attached to an ethyl-amino-acetic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents like dichloromethane or ethanol, and the reactions are usually carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
[(4-Bromo-benzyl)-ethyl-amino]-acetic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The benzyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to convert the carboxylic acid group to an alcohol.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in the presence of a catalyst.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of new benzyl derivatives.
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of benzyl alcohol derivatives.
Applications De Recherche Scientifique
[(4-Bromo-benzyl)-ethyl-amino]-acetic acid has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: Serves as a building block for the synthesis of more complex organic molecules.
Material Science: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of [(4-Bromo-benzyl)-ethyl-amino]-acetic acid involves its interaction with specific molecular targets. The bromine atom can participate in halogen bonding, while the amino and acetic acid groups can form hydrogen bonds with biological molecules. These interactions can influence the compound’s biological activity and its ability to modulate specific pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromo-benzylamine: Lacks the acetic acid group, making it less versatile in certain reactions.
Ethyl-amino-acetic acid: Lacks the brominated benzyl group, reducing its potential for halogen bonding.
Benzyl-acetic acid: Lacks both the bromine and amino groups, limiting its reactivity.
Uniqueness
[(4-Bromo-benzyl)-ethyl-amino]-acetic acid is unique due to the presence of both the brominated benzyl group and the ethyl-amino-acetic acid moiety. This combination allows for a wide range of chemical reactions and interactions, making it a valuable compound in various fields of research.
Propriétés
Formule moléculaire |
C11H14BrNO2 |
|---|---|
Poids moléculaire |
272.14 g/mol |
Nom IUPAC |
2-[(4-bromophenyl)methyl-ethylamino]acetic acid |
InChI |
InChI=1S/C11H14BrNO2/c1-2-13(8-11(14)15)7-9-3-5-10(12)6-4-9/h3-6H,2,7-8H2,1H3,(H,14,15) |
Clé InChI |
ZDIRBNCCJYKSBT-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC1=CC=C(C=C1)Br)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4aR,8aR)-octahydro-2H-pyrido[4,3-b][1,4]oxazin-3-one](/img/structure/B11760075.png)

![1-(2-fluoroethyl)-3-methyl-N-{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11760088.png)
![tert-butyl 3-amino-6-ethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate](/img/structure/B11760096.png)
![4-[2-Methyl-3-(pyridin-4-yl)phenyl]pyridine](/img/structure/B11760097.png)
![7-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B11760098.png)


![(2S)-1-[(tert-Butoxy)carbonyl]-3,3-difluoropyrrolidine-2-carboxylic acid](/img/structure/B11760115.png)
![2-Azaspiro[3.5]nonane-1,7-dione](/img/structure/B11760122.png)



![3-chloro-6-nitro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B11760143.png)
